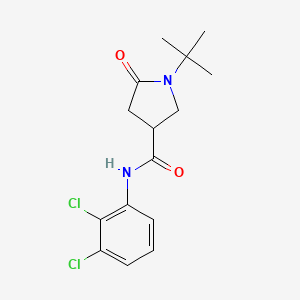![molecular formula C26H23N5O B14961757 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14961757.png)
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of quinazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step reactions. One common method involves the reaction of 2-chloromethyl-4-methyl-quinazoline with an appropriate amine under anhydrous conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines.
Aplicaciones Científicas De Investigación
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Such as prazosin and doxazosin, which are used to treat hypertension and benign prostatic hyperplasia.
Quinazolinone Derivatives: Such as erlotinib and gefitinib, which are used in cancer therapy.
Uniqueness
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific structural features, which confer distinct biological activities
Propiedades
Fórmula molecular |
C26H23N5O |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H23N5O/c1-15-8-6-13-20-16(2)27-25(29-23(15)20)31-26-28-17(3)22(24(32)30-26)14-19-11-7-10-18-9-4-5-12-21(18)19/h4-13H,14H2,1-3H3,(H2,27,28,29,30,31,32) |
Clave InChI |
PSTIBKPAHDGSSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC4=CC=CC5=CC=CC=C54)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14961675.png)
![(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14961682.png)
![N-(2,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961689.png)

![2-chloro-N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961715.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14961717.png)
![N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B14961727.png)
![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B14961731.png)
![3-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14961738.png)
![2-(methylsulfanyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961741.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B14961751.png)
![N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B14961761.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14961765.png)
![Ethyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B14961768.png)
